molecular formula C22H28N4O B7694923 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide

Cat. No. B7694923
M. Wt: 364.5 g/mol
InChI Key: OHRSLVWIZUYQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide, also known as BMQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMQ is a pyrazoloquinoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The exact mechanism of action of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. Additionally, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been shown to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis and metabolism. N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has also been shown to modulate the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been shown to inhibit viral replication and reduce the viral load in infected cells.

Advantages and Limitations for Lab Experiments

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

For the study of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide include further elucidating its mechanism of action, exploring its antiviral activity, and investigating its potential use in combination with other drugs or therapies.

Synthesis Methods

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide can be synthesized through a multi-step process that involves the condensation of 6-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxaldehyde with cyclohexanecarboxylic acid in the presence of a suitable base. The resulting intermediate is then subjected to N-alkylation with butyl iodide, followed by the reduction of the nitro group to an amine using a suitable reducing agent. The final product is obtained through the acylation of the amine with cyclohexanecarboxylic anhydride in the presence of a suitable base.

Scientific Research Applications

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has also been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been shown to have antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza A virus.

properties

IUPAC Name

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-3-4-12-26-21-18(14-17-13-15(2)10-11-19(17)23-21)20(25-26)24-22(27)16-8-6-5-7-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRSLVWIZUYQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1-butyl-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]cyclohexanecarboxamide

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